

Benzenesulfonyl Fluoride: A Technical Guide to Chemical Properties and Reactivity

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Compound of Interest

Compound Name: Benzenesulfonyl fluoride

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Benzenesulfonyl fluoride (BSF) and its derivatives are pivotal reagents and probes in the fields of organic synthesis, chemical biology, and drug discovery. Characterized by the robust sulfonyl fluoride ($-\text{SO}_2\text{F}$) moiety, these compounds exhibit a unique balance of stability and reactivity, making them invaluable tools for creating complex molecular architectures and for the covalent modification of biological targets. This technical guide provides an in-depth overview of the core chemical properties, reactivity, and experimental applications of **benzenesulfonyl fluoride**.

Chemical and Physical Properties

Benzenesulfonyl fluoride is a colorless liquid with a pungent odor at room temperature.^[1] Its stability, particularly in comparison to the more reactive benzenesulfonyl chloride, makes it a preferred reagent in many synthetic applications. The key physical and chemical properties are summarized below for quick reference.

Table 1: Physical and Chemical Properties of **Benzenesulfonyl Fluoride**

Property	Value	Citation(s)
Molecular Formula	C ₆ H ₅ FO ₂ S	[2][3]
Molecular Weight	160.17 g/mol	[2][4]
CAS Number	368-43-4	[2][4]
Appearance	Colorless liquid	[1]
Density	1.333 g/mL at 25 °C	[4][5]
Boiling Point	207-208 °C	[4][5]
Melting Point	-1 °C	[1]
Refractive Index (n _{20/D})	1.492	[4][5]
Solubility	Soluble in organic solvents like acetone and ethyl acetate; insoluble in water.	[1]
Stability & Storage	Moisture sensitive. Store in a cool, dry place under inert gas.	[1][6]

Spectral Data

Spectroscopic data are essential for the identification and characterization of **benzenesulfonyl fluoride** in reaction mixtures and as a final product. The following table summarizes key spectral information.

Table 2: Spectroscopic Data for **Benzenesulfonyl Fluoride**

Technique	Data Summary	Citation(s)
^1H NMR	Spectra available, showing characteristic aromatic proton signals.	[2]
^{13}C NMR	Spectra available.	[2]
^{19}F NMR	Spectra available.	[2]
IR Spectroscopy	Data available from various techniques (FTIR, ATR-IR, Vapor Phase). Strong S=O stretching bands are characteristic.	[2][7]
Mass Spectrometry (GC-MS)	Molecular ion peak (M^+) at m/z 160. Other major fragments include m/z 77 (C_6H_5^+) and m/z 65.	[2][3]

Reactivity and Applications

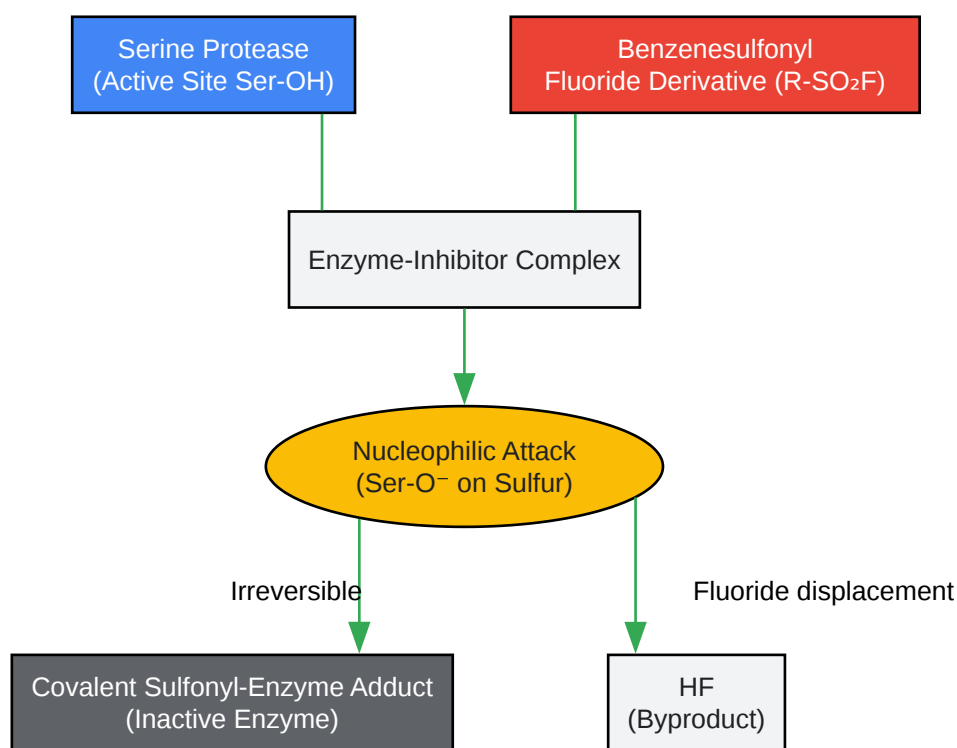
The reactivity of the sulfonyl fluoride group is central to its utility. It is an electrophilic moiety that is significantly more stable to hydrolysis than the analogous sulfonyl chloride, yet reactive enough to engage with a range of nucleophiles under specific conditions.

Nucleophilic Substitution and Sulfonamide Synthesis

Benzenesulfonyl fluoride reacts with nucleophiles, such as amines and alcohols, to form stable sulfonamide or sulfonate ester linkages, respectively.[1] However, due to the strength of the S-F bond, its reactivity is more controlled compared to sulfonyl chlorides. While highly nucleophilic amines may react directly, less nucleophilic amines, such as anilines, often require activation. Recent methodologies have employed catalysts like calcium triflimide $[\text{Ca}(\text{NTf}_2)_2]$ to activate the sulfonyl fluoride, enabling efficient sulfonamide formation even with weakly nucleophilic amines under mild conditions.[8][9] This controlled reactivity allows for selective transformations in complex molecules.

Serine Protease Inhibition

Derivatives of **benzenesulfonyl fluoride** are widely used as irreversible inhibitors of serine proteases. A prominent example is 4-(2-aminoethyl)**benzenesulfonyl fluoride** (AEBSF), a water-soluble alternative to the more toxic phenylmethylsulfonyl fluoride (PMSF).^[6] The mechanism involves the covalent modification of the catalytic serine residue within the enzyme's active site.^{[4][6]} The hydroxyl group of the serine attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonyl-enzyme adduct. This effectively and irreversibly inactivates the enzyme. AEBSF is a common component in protease inhibitor cocktails used to prevent protein degradation during cell lysis and protein purification.^{[4][10]}



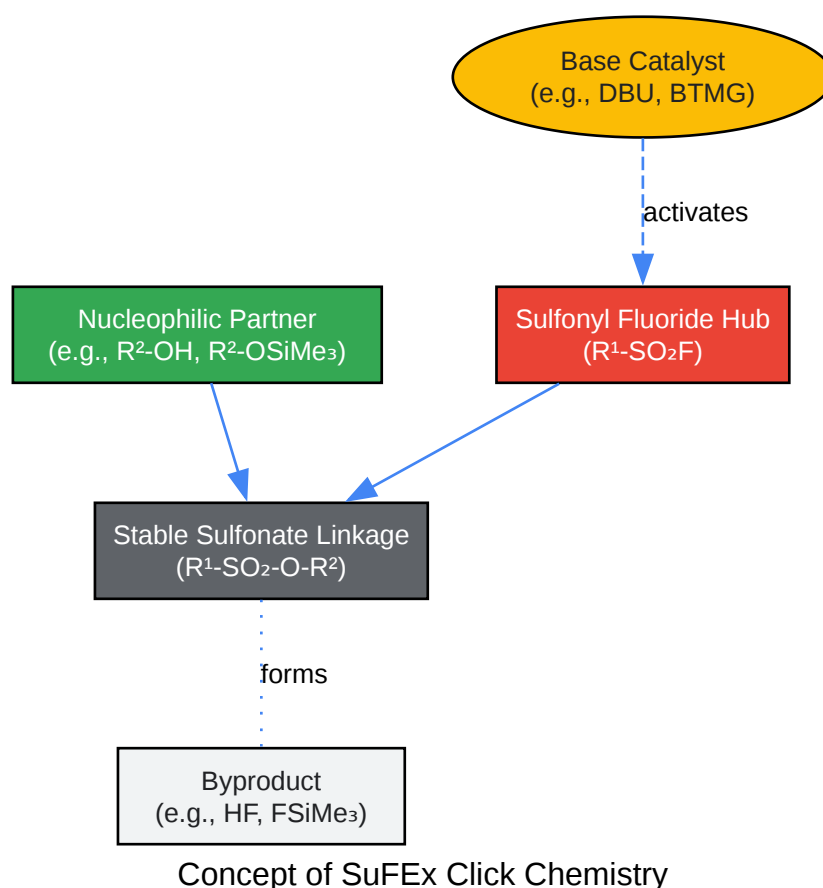
Mechanism of Serine Protease Inhibition by a Sulfonyl Fluoride

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Caption: Covalent modification of a serine protease active site by a sulfonyl fluoride.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction developed by Sharpless and co-workers.[11][12] SuFEx reactions are characterized by their high efficiency, specificity, and the exceptional stability of the resulting linkages. Sulfonyl fluorides ($R-SO_2F$) and fluorosulfates ($R-O-SO_2F$) can react with silyl ethers or alcohols to form sulfonate and sulfate linkages, respectively.[11] This methodology has found broad applications in drug discovery, chemical biology, and materials science for its ability to reliably connect molecular building blocks.[12][13]



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Caption: Modular connection of molecular fragments using SuFEx click chemistry.

Experimental Protocols

Detailed methodologies are critical for the successful application of **benzenesulfonyl fluoride** in research. Below are representative protocols for its use in synthesis and biochemical assays.

Protocol 1: General Procedure for Catalytic Sulfonamide Synthesis

This protocol describes the $\text{Ca}(\text{NTf}_2)_2$ -catalyzed reaction between a sulfonyl fluoride and an amine, adapted from literature procedures.^{[8][9]}

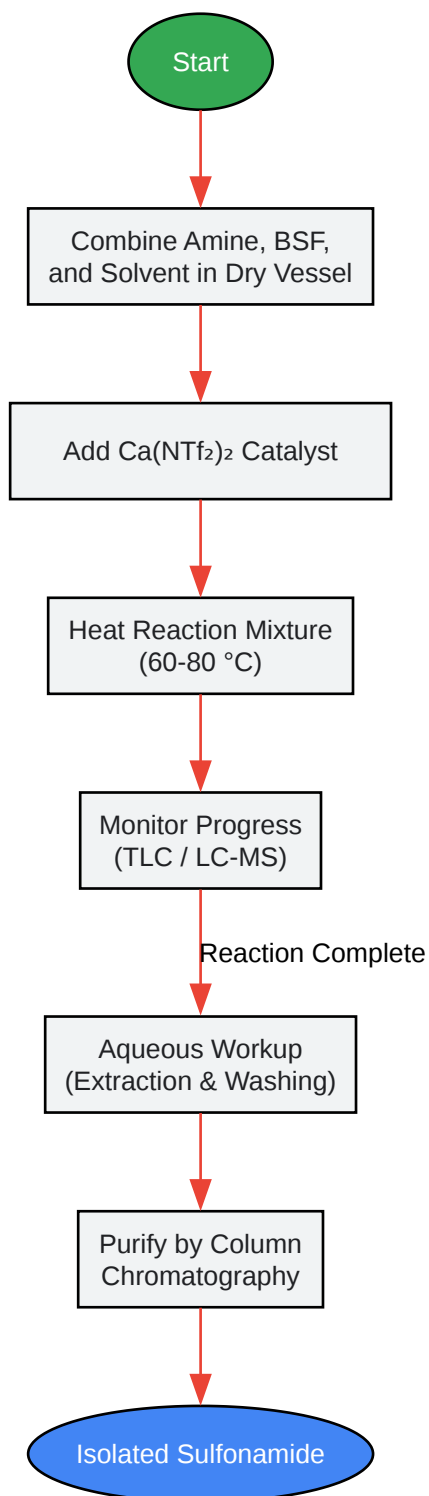
Materials:

- **Benzenesulfonyl fluoride** (1.0 equiv)
- Amine (primary or secondary, 1.2 equiv)
- Calcium triflimide [$\text{Ca}(\text{NTf}_2)_2$] (10 mol%)
- Anhydrous tert-amyl alcohol (solvent)
- Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., Nitrogen or Argon)

Methodology:

- To a dry reaction vessel under an inert atmosphere, add the amine, **benzenesulfonyl fluoride**, and anhydrous tert-amyl alcohol.
- Add $\text{Ca}(\text{NTf}_2)_2$ (10 mol%) to the stirred mixture.
- Heat the reaction mixture to 60-80 °C.
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.



Experimental Workflow for Catalytic Sulfonamide Synthesis

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Caption: Step-by-step workflow for the synthesis of sulfonamides from **benzenesulfonyl fluoride**.

Protocol 2: In Vitro Enzyme Inhibition Assay Using AEBSF

This protocol provides a general method for determining the inhibitory concentration (IC_{50}) of AEBSF against a target serine protease.^[5]

Materials:

- Purified serine protease stock solution
- Specific chromogenic or fluorogenic substrate for the enzyme
- AEBSF hydrochloride (stock solution prepared in assay buffer, e.g., 100 mM)
- Assay buffer (e.g., Tris-HCl or HEPES, pH maintained below 7.5 for AEBSF stability)
- 96-well microplate
- Microplate reader (spectrophotometer or fluorometer)

Methodology:

- Reagent Preparation: Prepare serial dilutions of the AEBSF stock solution in assay buffer to cover the expected inhibitory range (e.g., 0.1 μ M to 1 mM). Prepare a working solution of the enzyme and the substrate in assay buffer.
- Pre-incubation: In the wells of a 96-well plate, add a fixed volume of the enzyme solution to wells containing the AEBSF dilutions. Include a vehicle control (assay buffer without AEBSF).
- Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25 °C or 37 °C) to permit covalent modification.
- Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously.

- Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
- Data Analysis: Calculate the initial reaction velocity (rate) for each AEBSF concentration.
- Determine the percent inhibition for each concentration relative to the vehicle control.
- Plot the percent inhibition versus the logarithm of the AEBSF concentration and fit the data using a suitable nonlinear regression model to calculate the IC₅₀ value.

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